molecular formula C11H21N3O2 B13358524 N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide

N'-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide

Cat. No.: B13358524
M. Wt: 227.30 g/mol
InChI Key: LUOWZXASOLKYIJ-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[34]octan-6-yl)acetimidamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by functionalization to introduce the hydroxy and methoxymethyl groups. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and methoxymethyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential bioactive properties. It may interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although further research is needed to fully understand its efficacy and safety .

Industry: In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials .

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide involves its interaction with molecular targets in biological systems. This compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N’-Hydroxy-2-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide stands out due to its unique spirocyclic structure and the presence of both hydroxy and methoxymethyl groups. These features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N'-hydroxy-2-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanimidamide

InChI

InChI=1S/C11H21N3O2/c1-16-7-9-5-14(6-10(12)13-15)8-11(9)3-2-4-11/h9,15H,2-8H2,1H3,(H2,12,13)

InChI Key

LUOWZXASOLKYIJ-UHFFFAOYSA-N

Isomeric SMILES

COCC1CN(CC12CCC2)C/C(=N/O)/N

Canonical SMILES

COCC1CN(CC12CCC2)CC(=NO)N

Origin of Product

United States

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